Centatin

Nuclear Receptor Selectivity Drug-Drug Interaction Risk Metabolic Syndrome

Centatin, also referred to as CDRI 80/574, 16-Dehydropregnenolone (DHP), or 3β-hydroxy-5,16-pregnadien-20-one, is a synthetic, orally active small molecule. It functions as a selective antagonist of the farnesoid X receptor (FXR, also known as the bile acid receptor), a nuclear hormone receptor central to bile acid, cholesterol, and glucose homeostasis.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
Cat. No. B14060481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentatin
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15?,16?,18?,19?,20-,21+/m0/s1
InChIKeyYLFRRPUBVUAHSR-AKYPRQFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Centatin (CDRI 80/574) Procurement Guide: A Synthetic FXR Antagonist with Differentiated Selectivity for Hyperlipidemia Research


Centatin, also referred to as CDRI 80/574, 16-Dehydropregnenolone (DHP), or 3β-hydroxy-5,16-pregnadien-20-one, is a synthetic, orally active small molecule [1]. It functions as a selective antagonist of the farnesoid X receptor (FXR, also known as the bile acid receptor), a nuclear hormone receptor central to bile acid, cholesterol, and glucose homeostasis [2]. Developed by the CSIR-Central Drug Research Institute (CDRI) and advanced by Zydus Lifesciences, Centatin has progressed to Phase III clinical trials for hyperlipidemia, often in combination with statins like atorvastatin [3]. Unlike its natural product progenitor guggulsterone, Centatin's structural modifications confer a distinct pharmacological profile that is critical for informed scientific selection and procurement.

Why Guggulsterone and Other FXR Antagonists Cannot Substitute for Centatin in Metabolic Research


Substituting Centatin with its closest natural analog, guggulsterone, or other FXR-targeting compounds introduces critical experimental and therapeutic risks. Guggulsterone is a promiscuous nuclear receptor ligand, acting as an antagonist of FXR but also as a potent agonist of the pregnane X receptor (PXR/SXR) [1]. This PXR activation upregulates CYP3A4, leading to drug-drug interactions and confounding metabolic readouts. In contrast, Centatin's action is selective for the bile acid receptor without activating PXR/SXR, thereby avoiding the perturbation of cytochrome P450 enzyme cascades [2]. This mechanistic differentiation is non-negotiable for researchers isolating FXR-mediated effects on lipid and glucose metabolism from off-target nuclear receptor cross-talk, establishing a clear procurement imperative.

Centatin Quantitative Differentiation Evidence: Head-to-Head Selectivity, Pharmacokinetic, and Multi-Endpoint Activity Data


FXR Selectivity vs. Guggulsterone: Absence of PXR/SXR Cross-Activation

Centatin (80-574) demonstrates target engagement selectivity that is not achieved by guggulsterone. While guggulsterone acts as an antagonist of FXR and an agonist of PXR/SXR, Centatin's antagonism is selective for the bile acid receptor (FXR) and has no action on PXR or SXR [1]. This selectivity eliminates the activation of CYP gene cascades, a known liability of guggulsterone that can lead to accelerated metabolism of co-administered drugs [2].

Nuclear Receptor Selectivity Drug-Drug Interaction Risk Metabolic Syndrome

In Vitro FXR Antagonism Potency: IC50 of 2.22 nM in Liver Microsomes

Centatin exhibits high potency for FXR antagonism in metabolic stability and enzyme kinetic assays. In rat liver microsome fractions, the IC50 of CDRI-80/574 was determined to be 2.22 nM, with a Km of 15.8 nM and Vmax of 0.46 nMol/mg protein/min [1]. For comparison, (E)-guggulsterone, another FXR antagonist, shows an IC50 of 15 µM (15,000 nM) for inhibiting CDCA-induced FXR activation in cell-based assays [2]. This represents a more than 6,000-fold difference in potency in favor of Centatin.

FXR Pharmacology Drug Potency Enzyme Kinetics

Species-Differential Metabolic Stability: Human vs. Rat Hepatocytes

Centatin demonstrates superior metabolic stability in human hepatocytes compared to rat hepatocytes, a critical parameter for translational pharmacology. The compound's half-life (t1/2) in human hepatocytes is 8.7 minutes, which is 1.9-fold longer than the 4.6 minutes observed in rat hepatocytes [1]. Its intrinsic microsomal t1/2 is a rapid 3 minutes, indicating that CYP3A4-mediated metabolism is a primary clearance route, which is consistent with its observed low oral bioavailability of 7% [1].

Drug Metabolism Hepatic Stability Preclinical Translation

Dual Hypolipidemic and Hypoglycemic Activity: In Vivo Metabolic Syndrome Profile

Centatin is distinguished from standard statins by its dual pharmacological activity. In animal models, it demonstrates significant lipid-lowering effects alongside improved glucose tolerance. In triton-induced hyperlipidemic rats, oral administration of Centatin at 72 mg/kg led to significant reductions in serum cholesterol, triglycerides, and phospholipids, with the maximum effect saturating at this dose [1]. In parallel studies, Centatin improved glucose tolerance in diabetic rat models, an effect not observed with pure HMG-CoA reductase inhibitors like atorvastatin [2].

Metabolic Syndrome Dyslipidemia Type 2 Diabetes

Combination Therapy Clinical Trial with Atorvastatin: Completed Phase II

Centatin has been evaluated in a randomized, double-blind, parallel-group, active-comparator controlled Phase II clinical trial in combination with atorvastatin versus atorvastatin alone in hyperlipidemic subjects [1]. This trial, sponsored by Cadila Pharmaceuticals, was designed to assess the tolerability, efficacy, and safety of the combination [1]. While detailed results are not publicly available, the very design of this head-to-head combination study underscores Centatin's intended role as an adjunctive therapy to statins, unlike guggulsterone, which is typically studied as a monotherapy. A separate Phase III trial for hyperlipidemia has been ongoing in India [2].

Combination Therapy Clinical Trial Hypercholesterolemia

Centatin Application Scenarios: High-Value Research and Development Contexts


Metabolic Syndrome Research: Combined Dyslipidemia and Type 2 Diabetes Models

Centatin's dual hypolipidemic and hypoglycemic profile makes it the compound of choice for researchers investigating FXR's role in the pathogenesis and treatment of metabolic syndrome. In rodent models of diet-induced obesity and insulin resistance, Centatin simultaneously improves lipid profiles and glucose tolerance [1]. This dual action allows for a single-agent intervention, reducing experimental complexity compared to co-administering separate lipid- and glucose-lowering agents.

Combinatorial Therapy Development with Statins

Centatin is uniquely positioned for development as an adjunct to statin therapy. The completed Phase II trial evaluating Centatin in combination with atorvastatin provides a clinical framework for researchers designing novel fixed-dose combinations for hypercholesterolemia [2]. Its FXR antagonism acts through a complementary mechanism to HMG-CoA reductase inhibition, potentially addressing residual cardiovascular risk.

Nuclear Receptor Selectivity Profiling and Drug Interaction Studies

Centatin's selectivity for FXR over PXR/SXR makes it an ideal tool compound for studies isolating FXR-mediated gene regulation from PXR-mediated effects. Researchers investigating the transcriptional consequences of FXR antagonism on CYP7A1, bile salt export pump (BSEP), or SHP expression can use Centatin without the confounding PXR activation induced by guggulsterone [3].

Translational Pharmacokinetic Research in Species-Specific Metabolism

Centatin's differential metabolic stability in human vs. rat hepatocytes (t1/2 of 8.7 min vs. 4.6 min) and its CYP3A4-mediated clearance pathway provide a well-characterized system for studying species-specific hepatic metabolism and drug-drug interactions [4]. Its low oral bioavailability (7%) and responsiveness to CYP3A4 inhibitors like grapefruit juice position it as a model substrate for bioavailability enhancement technologies.

Quote Request

Request a Quote for Centatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.